6-amino-7-(1-benzyl-1H-benzo[d]imidazol-2-yl)-5-(2-furylmeth yl)-5H-pyrrolo[2,3-dicarbonitrile
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Overview
Description
6-amino-7-(1-benzyl-1H-benzo[d]imidazol-2-yl)-5-(2-furylmethyl)-5H-pyrrolo[2,3-dicarbonitrile is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
The synthesis of 6-amino-7-(1-benzyl-1H-benzo[d]imidazol-2-yl)-5-(2-furylmethyl)-5H-pyrrolo[2,3-dicarbonitrile involves several steps. One common synthetic route includes the following steps:
Formation of the benzimidazole core: This step typically involves the condensation of o-phenylenediamine with benzyl chloride under acidic conditions to form 1-benzyl-1H-benzo[d]imidazole.
Introduction of the furan ring: The furan ring can be introduced through a Friedel-Crafts acylation reaction using furfural and an appropriate catalyst.
Formation of the pyrrolo[2,3-d]pyrimidine core: This step involves the cyclization of the intermediate compounds under basic conditions to form the pyrrolo[2,3-d]pyrimidine core.
Final functionalization:
Chemical Reactions Analysis
6-amino-7-(1-benzyl-1H-benzo[d]imidazol-2-yl)-5-(2-furylmethyl)-5H-pyrrolo[2,3-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of nitrile groups to amines.
Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium azide or potassium cyanide, leading to the formation of substituted derivatives.
Scientific Research Applications
6-amino-7-(1-benzyl-1H-benzo[d]imidazol-2-yl)-5-(2-furylmethyl)-5H-pyrrolo[2,3-dicarbonitrile has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Materials Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.
Biological Research: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 6-amino-7-(1-benzyl-1H-benzo[d]imidazol-2-yl)-5-(2-furylmethyl)-5H-pyrrolo[2,3-dicarbonitrile involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit enzymes such as kinases by binding to their active sites, thereby blocking their activity and preventing cancer cell proliferation . The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule for research.
Comparison with Similar Compounds
Similar compounds to 6-amino-7-(1-benzyl-1H-benzo[d]imidazol-2-yl)-5-(2-furylmethyl)-5H-pyrrolo[2,3-dicarbonitrile include:
1-methyl-1H-benzo[d]imidazol-2-amine: This compound shares the benzimidazole core but lacks the furan and pyrrolo[2,3-d]pyrimidine moieties.
Methyl 4-(4,7-dichloro-1H-benzo[d]imidazol-2-yl)benzoate: This compound has a similar benzimidazole structure but with different substituents.
Properties
IUPAC Name |
6-amino-7-(1-benzylbenzimidazol-2-yl)-5-(furan-2-ylmethyl)pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H18N8O/c28-13-20-21(14-29)33-27-24(31-20)23(25(30)35(27)16-18-9-6-12-36-18)26-32-19-10-4-5-11-22(19)34(26)15-17-7-2-1-3-8-17/h1-12H,15-16,30H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHYNSJOPCOMFKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C4=C(N(C5=NC(=C(N=C45)C#N)C#N)CC6=CC=CO6)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H18N8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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